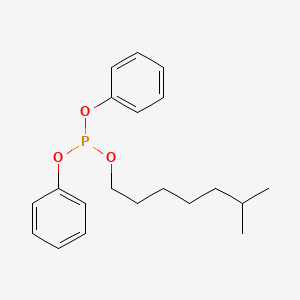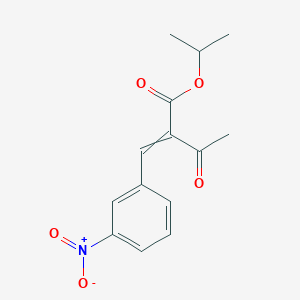
2-Hydroxy-1,2-diphenylethanone; methoxymethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1,2-diphenylethanone, also known as benzoin, is an important chemical intermediate widely used in various industries. It is a hydroxy ketone with the molecular formula C14H12O2. This compound is known for its applications as a photosensitizer in photosensitive resins, gravure inks, and photocurable coatings It is used as a propellant in aerosols and as a refrigerant .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-1,2-diphenylethanone can be synthesized through the benzoin condensation reaction, which involves the condensation of benzaldehyde in the presence of a catalyst such as thiamine (vitamin B1) or cyanide . The reaction typically requires organic solvents like ethanol and is carried out under reflux conditions . An alternative method involves the use of cyclodextrins as supramolecular catalysts, which allows the reaction to be conducted in water, making it a greener approach .
Industrial Production Methods
Industrial production of 2-hydroxy-1,2-diphenylethanone often employs the traditional benzoin condensation method using cyanide as a catalyst. due to environmental concerns, the use of thiamine and cyclodextrins as catalysts is gaining popularity . These methods not only reduce the environmental impact but also improve the yield and efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1,2-diphenylethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Substitution: Substitution reactions can occur at the hydroxy group, where it can be replaced by other functional groups using appropriate reagents.
Major Products Formed
Oxidation: 1,2-Diphenylethanedione
Reduction: 1,2-Diphenylethanol
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-1,2-diphenylethanone has numerous applications in scientific research:
Chemistry: Used as a catalyst in the production of polyesters and as a photosensitizer in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Utilized in the preparation of the antiepileptic drug phenytoin.
Industry: Applied in the production of photosensitive resins, gravure inks, and photocurable coatings.
Mechanism of Action
The mechanism of action of 2-hydroxy-1,2-diphenylethanone involves its role as a catalyst in various chemical reactions. For instance, in the benzoin condensation reaction, thiamine diphosphate (ThDP) acts as a cofactor, facilitating the formation of a carbanion intermediate that reacts with benzaldehyde to form the product . The compound’s ability to form stable intermediates and its reactivity with various functional groups make it a versatile catalyst in organic synthesis .
Comparison with Similar Compounds
2-Hydroxy-1,2-diphenylethanone can be compared with other similar compounds such as:
1,2-Diphenylethanedione: An oxidized form of 2-hydroxy-1,2-diphenylethanone, used in similar applications but with different reactivity.
1,2-Diphenylethanol: A reduced form, also used in organic synthesis but with different properties.
2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone: A derivative with methoxy groups, used in specialized applications.
The uniqueness of 2-hydroxy-1,2-diphenylethanone lies in its versatility and efficiency as a catalyst, as well as its environmentally friendly synthesis methods using thiamine and cyclodextrins .
Properties
IUPAC Name |
2-hydroxy-1,2-diphenylethanone;methoxymethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2.C2H6O/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;1-3-2/h1-10,13,15H;1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJJQSVINASFBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC.C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














